molecular formula C8H11N3 B3002216 (1-isopropyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1260659-36-6

(1-isopropyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B3002216
CAS No.: 1260659-36-6
M. Wt: 149.197
InChI Key: NZZQZCVXIFYBMW-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile is an organic compound featuring a pyrazole ring substituted with an isopropyl group at the 1-position and an acetonitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropyl hydrazine with an α,β-unsaturated nitrile, followed by cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production may involve optimized versions of laboratory methods, focusing on yield and purity. This often includes the use of catalysts and specific solvents to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or hydroxylated derivatives.

    Reduction: Reduction reactions may convert the nitrile group to an amine or other reduced forms.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Hydroxylated pyrazoles or pyrazole oxides.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry: In synthetic chemistry, (1-isopropyl-1H-pyrazol-5-yl)acetonitrile serves as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its structure allows for modifications that can enhance these activities.

Industry: In materials science, the compound can be used in the development of new materials with specific properties, such as polymers or advanced composites.

Comparison with Similar Compounds

    (1-Methyl-1H-pyrazol-5-yl)acetonitrile: Similar structure but with a methyl group instead of an isopropyl group.

    (1-Ethyl-1H-pyrazol-5-yl)acetonitrile: Features an ethyl group, offering different steric and electronic properties.

Uniqueness: The isopropyl group in (1-isopropyl-1H-pyrazol-5-yl)acetonitrile provides a unique steric hindrance and electronic environment, potentially leading to distinct reactivity and biological activity compared to its methyl or ethyl analogs.

Properties

IUPAC Name

2-(2-propan-2-ylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-7(2)11-8(3-5-9)4-6-10-11/h4,6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZQZCVXIFYBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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